molecular formula C24H26F6N2O2 B15187697 Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- CAS No. 960524-24-7

Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)-

Cat. No.: B15187697
CAS No.: 960524-24-7
M. Wt: 488.5 g/mol
InChI Key: NGWVYOWTXSIDQF-HXUWFJFHSA-N
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Description

This compound is a benzamide derivative featuring a stereochemically defined (1R)-configured propylamine side chain. Key structural attributes include:

  • 2-Methoxy group: Positioned ortho to the amide linkage, this substituent may influence electronic properties and steric interactions.
  • Chiral side chain: The (1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl group introduces stereochemical complexity, which could optimize receptor binding through spatial complementarity.

Properties

CAS No.

960524-24-7

Molecular Formula

C24H26F6N2O2

Molecular Weight

488.5 g/mol

IUPAC Name

2-methoxy-N-[(1R)-2-methyl-1-phenyl-2-pyrrolidin-1-ylpropyl]-4,6-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C24H26F6N2O2/c1-22(2,32-11-7-8-12-32)20(15-9-5-4-6-10-15)31-21(33)19-17(24(28,29)30)13-16(23(25,26)27)14-18(19)34-3/h4-6,9-10,13-14,20H,7-8,11-12H2,1-3H3,(H,31,33)/t20-/m1/s1

InChI Key

NGWVYOWTXSIDQF-HXUWFJFHSA-N

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Key Observations :

Substituent Effects on Enzyme Inhibition: The target compound’s 4,6-bis(trifluoromethyl) groups may enhance binding to hydrophobic enzyme pockets compared to the carboxyphenyl groups in compounds, which showed moderate PCAF HAT inhibition (67–79%). The trifluoromethyl groups’ electron-withdrawing nature could also reduce metabolic degradation .

Role of Chirality and Side Chain Complexity: The (1R)-configured pyrrolidinylpropyl side chain in the target compound introduces stereospecificity absent in indapamide (non-chiral indole substituent) and compound 9 (linear acyl chain). This may improve selectivity for targets like G-protein-coupled receptors or kinases .

Synthetic Challenges :

  • The synthesis of the target compound likely involves multi-step protection/deprotection strategies (e.g., TBSOTf for hydroxyl groups, as in ) and chiral resolution techniques . This contrasts with simpler benzamides like compound 9 , which require fewer stereochemical controls .

Q & A

Basic: What synthetic strategies are recommended for constructing the stereochemically complex pyrrolidinylpropyl backbone in this benzamide derivative?

Answer:
The stereospecific synthesis of the (1R)-configured pyrrolidinylpropyl moiety requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective Mannich reactions or catalytic hydrogenation of prochiral enamines can establish the stereocenter . Post-synthetic functionalization (e.g., nucleophilic substitution with pyrrolidine) should be monitored via chiral HPLC to confirm retention of configuration. Use ¹H/¹³C NMR and X-ray crystallography to verify stereochemical purity .

Basic: How can researchers address low yields during the introduction of trifluoromethyl groups at the 4,6-positions of the benzamide core?

Answer:
Trifluoromethylation at sterically hindered positions often requires optimized conditions:

  • Electrophilic CF₃ sources : Use Umemoto’s reagent or Togni’s reagent under palladium catalysis.
  • Microwave-assisted synthesis : Enhances reaction efficiency for electron-deficient aromatic systems.
  • Purification : Employ recrystallization with fluorinated solvents (e.g., hexafluorobenzene) to isolate the product .

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